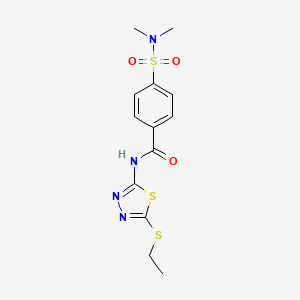

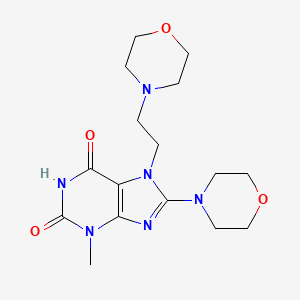

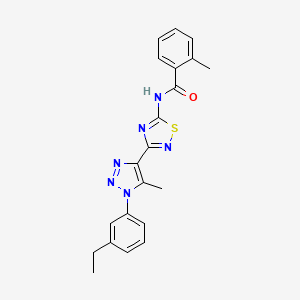

6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitro group in the nitrobenzyl moiety is often involved in redox reactions, while the thio group in the 1,2,4-triazole ring could potentially act as a nucleophile in substitution reactions .Scientific Research Applications

Synthesis and Chemical Properties

- 6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione and similar compounds undergo oxidation to yield sulfoxides, which are mixtures of cis/trans isomers. The substituent at the thietane ring's position 3 influences the diastereomers ratio (Meshcheryakova et al., 2014).

- The synthesis of thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione and imidazole has been explored, indicating potential for diverse structural modifications (Meshcheryakova & Kataev, 2013).

Applications in Organic Chemistry and Pharmacology

- Novel heterocyclic compounds, including those with pyrimidine rings, have been synthesized for applications as anti-inflammatory and analgesic agents. These include various derivatives with potential COX-1/COX-2 inhibition and other pharmacological properties (Abu‐Hashem et al., 2020).

- The synthesis of pyrimidin-4-ones and their derivatives, which are structurally related to the mentioned compound, has been achieved, showcasing their potential for diverse biological activities (Saçmacı et al., 2008).

Molecular and Structural Studies

- A variety of nitrogen heterocycles, including pyrimidine-2,4(1H,3H)-dione derivatives, have been studied for their molecular stabilities, conformations, and potential as EGFR inhibitors in cancer treatment. These studies involve detailed theoretical and molecular docking analyses (Karayel, 2021).

- Research on the crystal structure and spectroscopic characterization of pyrimidine derivatives has been conducted to understand their molecular interactions, which can be crucial for their application in medicinal chemistry (Lahmidi et al., 2019).

properties

IUPAC Name |

6-[[4-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O5S/c1-32-17-7-5-15(6-8-17)26-18(10-14-11-19(28)23-20(29)22-14)24-25-21(26)33-12-13-3-2-4-16(9-13)27(30)31/h2-9,11H,10,12H2,1H3,(H2,22,23,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGGWTNVALYFIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

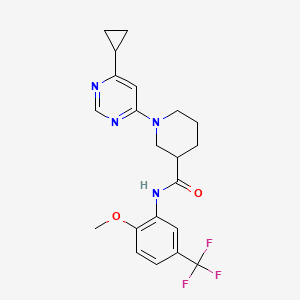

![1,6-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2375823.png)

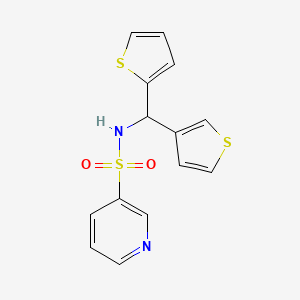

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2375832.png)

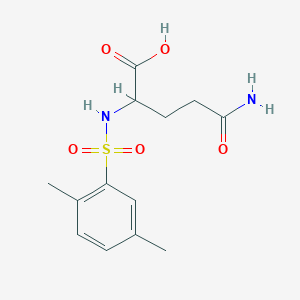

![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2375833.png)

![tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate](/img/structure/B2375834.png)

![N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]methyl}-N-(prop-2-yn-1-yl)cyclopropanamine](/img/structure/B2375841.png)